N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its potential applications in medicinal chemistry and biochemical research. It features a unique combination of furan, pyridazinone, and tetrahydronaphthalene moieties, which may offer diverse bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps starting with the formation of the key intermediates:
Synthesis of 3-(furan-2-yl)-1,6-dihydropyridazin-6-one via cyclization reactions.
Formation of N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl} through nucleophilic substitution reactions.
Attachment of the sulfonamide moiety to the naphthalene ring, often through sulfonylation reactions.
Industrial Production Methods
Industrial-scale production would necessitate optimization of each synthetic step to maximize yield and purity. Catalytic processes, purification via crystallization, and solvent selection are critical factors to scale up effectively.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidative reactions due to the presence of the furan ring.
Reduction: : Reduction reactions might target the pyridazinone ring.
Substitution: : Nucleophilic and electrophilic substitutions can occur at multiple reactive sites, particularly the furan and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂ under controlled temperatures.
Reduction: : Employing reducing agents like LiAlH₄ or NaBH₄.
Substitution: : Various halogenating agents, acids or bases under appropriate conditions.
Major Products Formed
Products can include oxidized furan derivatives, reduced pyridazinones, and substituted tetrahydronaphthalenes, depending on the specific reactions conducted.
Scientific Research Applications
Chemistry: : Used as a building block for more complex molecules, especially in synthetic organic chemistry.
Biology: : Potential use as a probe in molecular biology due to its complex structure.
Medicine: : Could be investigated for pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: : Possible applications in the development of specialized polymers or materials due to its unique functional groups.
Mechanism of Action
The mechanism by which N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects would depend on the target
Interact with specific enzymes or receptors due to its unique structural features.
Engage in molecular interactions that inhibit or activate biological pathways.
Influence cellular processes through binding with DNA, proteins, or membranes.
Comparison with Similar Compounds
When compared to other similar compounds, N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide's distinctive combination of functional groups could offer unique advantages:
Enhanced bioactivity or specificity in biological applications.
Improved physicochemical properties for material science applications.
List of Similar Compounds
**N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-tetrahydronaphthalene derivatives.
Furan-containing pyridazinones: .
Sulfonamide-linked naphthalenes: .
Properties
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-21-11-10-19(20-7-3-14-28-20)23-24(21)13-4-12-22-29(26,27)18-9-8-16-5-1-2-6-17(16)15-18/h3,7-11,14-15,22H,1-2,4-6,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHDAJEHIBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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